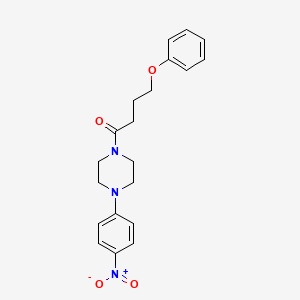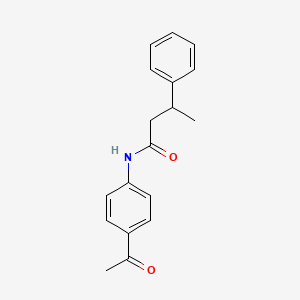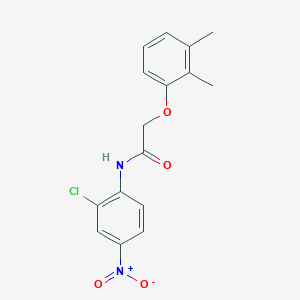
1-(4-nitrophenyl)-4-(4-phenoxybutanoyl)piperazine
Vue d'ensemble
Description
1-(4-nitrophenyl)-4-(4-phenoxybutanoyl)piperazine, also known as NBMPR, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of nucleoside transporters and has been used extensively in the study of nucleoside transport and metabolism.
Mécanisme D'action
1-(4-nitrophenyl)-4-(4-phenoxybutanoyl)piperazine inhibits nucleoside transporters by binding to the extracellular domain of the transporter protein. This binding prevents the transport of nucleosides across the cell membrane, leading to a decrease in intracellular nucleoside levels. This mechanism of action has been extensively studied and has been shown to be highly specific for nucleoside transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of nucleoside transporters. This inhibition leads to a decrease in intracellular nucleoside levels, which can have a wide range of effects depending on the specific cell type and physiological process being studied. This compound has been shown to inhibit cell proliferation, induce apoptosis, and alter the expression of various genes involved in nucleoside metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-nitrophenyl)-4-(4-phenoxybutanoyl)piperazine is its high specificity for nucleoside transporters, which allows for precise manipulation of nucleoside transport and metabolism in vitro. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, this compound has been shown to have some toxicity in certain cell types, which can limit its use in certain applications.
Orientations Futures
There are numerous future directions for research involving 1-(4-nitrophenyl)-4-(4-phenoxybutanoyl)piperazine. One area of interest is the study of the role of nucleoside transporters in cancer development and treatment. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, the development of more potent and specific nucleoside transporter inhibitors could lead to the development of new drugs for a wide range of diseases. Finally, the study of the pharmacokinetics of nucleoside analogs and their transport into cells could lead to the development of more effective and targeted therapies for a wide range of diseases.
Applications De Recherche Scientifique
1-(4-nitrophenyl)-4-(4-phenoxybutanoyl)piperazine has been extensively used in scientific research to study the transport and metabolism of nucleosides. This compound is a potent inhibitor of nucleoside transporters and has been used to study the role of these transporters in various physiological processes such as cell proliferation, differentiation, and apoptosis. This compound has also been used to study the pharmacokinetics of nucleoside analogs and their transport into cells.
Propriétés
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenoxybutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-20(7-4-16-27-19-5-2-1-3-6-19)22-14-12-21(13-15-22)17-8-10-18(11-9-17)23(25)26/h1-3,5-6,8-11H,4,7,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXSLKKGKYRRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3980663.png)
![N-1-adamantyl-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B3980667.png)
![2-{3-[2'-(5-methyl-1,3,4-thiadiazol-2-yl)-3-biphenylyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B3980672.png)


![N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3980677.png)

![methyl 3-({4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}amino)-4-methylbenzoate](/img/structure/B3980694.png)

![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3980708.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B3980715.png)
![2-(cyclohexylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone](/img/structure/B3980722.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylbutanamide](/img/structure/B3980723.png)
